molecular formula C10H10O3 B1304689 3-(Oxiran-2-ylmethoxy)benzaldehyde CAS No. 22590-64-3

3-(Oxiran-2-ylmethoxy)benzaldehyde

Cat. No.: B1304689
CAS No.: 22590-64-3
M. Wt: 178.18 g/mol
InChI Key: NAVUFVFBPAZJJT-UHFFFAOYSA-N
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Description

3-(Oxiran-2-ylmethoxy)benzaldehyde is an organic compound with the molecular formula C10H10O3. It is characterized by the presence of an oxirane (epoxide) ring and a benzaldehyde moiety. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxiran-2-ylmethoxy)benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which subsequently cyclizes to form the oxirane ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and efficient separation techniques are often employed to enhance yield and purity.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.

Major Products:

    Oxidation: 3-(Oxiran-2-ylmethoxy)benzoic acid.

    Reduction: 3-(Oxiran-2-ylmethoxy)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Oxiran-2-ylmethoxy)benzaldehyde has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the preparation of various epoxide-containing compounds.

    Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: It is utilized in the production of specialty chemicals, polymers, and resins due to its reactive oxirane ring.

Mechanism of Action

The mechanism of action of 3-(Oxiran-2-ylmethoxy)benzaldehyde primarily involves the reactivity of its oxirane ring and aldehyde group. The oxirane ring can undergo ring-opening reactions with nucleophiles, leading to the formation of various substituted products. The aldehyde group can participate in redox reactions, contributing to the compound’s versatility in chemical synthesis.

Molecular Targets and Pathways: The specific molecular targets and pathways depend on the context of its application. In biological systems, it may interact with enzymes and proteins, leading to potential antimicrobial effects. In chemical synthesis, it serves as a versatile intermediate for constructing complex molecular architectures.

Comparison with Similar Compounds

    3-(Oxiran-2-ylmethoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    3-(Oxiran-2-ylmethoxy)benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.

    4-(Oxiran-2-ylmethoxy)benzaldehyde: Similar structure but with the oxirane ring attached to the para position of the benzaldehyde.

Uniqueness: 3-(Oxiran-2-ylmethoxy)benzaldehyde is unique due to the presence of both an oxirane ring and an aldehyde group, which confer distinct reactivity and versatility in chemical transformations. Its ability to undergo a wide range of reactions makes it a valuable compound in organic synthesis and industrial applications.

Properties

IUPAC Name

3-(oxiran-2-ylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-5-8-2-1-3-9(4-8)12-6-10-7-13-10/h1-5,10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVUFVFBPAZJJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378862
Record name 3-(oxiran-2-ylmethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22590-64-3
Record name 3-(oxiran-2-ylmethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-hydroxybenzaldehyde (2.0 g, 16.38 mmol) in DMF (25 mL) was added NaH (60%, 982.6 mg, 24.57 mmol) at 0° C. in portions. The mixture was stirred at this temperature for 30 minutes before a solution of 2-(chloromethyl)oxirane (2.27 g, 24.57 mmol) in DMF (5 mL) was slowly added into the reaction mixture which was then allowed to reach room temperature slowly and stirred for 16 h. The solvent was removed by concentration and the residue dissolved in ethyl acetate and washed with water. T the separated organic layer was dried over sodium sulfate, filtered and concentrated. The crude product was then purified by column chromatography. (2.2 g, yield 75%) MS (ESI+) e/z: 179.1 [M+1]+.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
982.6 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.27 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 3-hydroxybenzaldehyde (2.0 g, 16.38 mmol) in DMF (30 mL) at 0° C. was added NaH (983 mg, 24.57 mmol) in portions. After 0.5 h, a solution of 2-(bromomethyl)oxirane (2.69 mg, 19.65 mmol) in DMF (5 mL) was added and the reaction mixture was warmed to room temperature for 5 h. The mixture was concentrated, dissolved in ethyl acetate and washed with water. The organic portion was dried over sodium sulfate, filtered and concentrated. The crude product was used in the next step without further purification. (2.1 g, yield 72%) MS (ESI+) e/z: 179.1 [M+1]+.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
983 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.69 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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